Cas no 2172472-67-0 (3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde)

3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
- 2172472-67-0
- EN300-1619095
-
- Inchi: 1S/C9H14O3S/c10-5-9(4-8-2-1-3-8)6-13(11,12)7-9/h5,8H,1-4,6-7H2
- InChI Key: OCXUKKDQETXPDN-UHFFFAOYSA-N
- SMILES: S1(CC(C=O)(C1)CC1CCC1)(=O)=O
Computed Properties
- Exact Mass: 202.06636548g/mol
- Monoisotopic Mass: 202.06636548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.6Ų
- XLogP3: 0.7
3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1619095-0.25g |
3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde |
2172472-67-0 | 0.25g |
$1525.0 | 2023-06-04 | ||
Enamine | EN300-1619095-10.0g |
3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde |
2172472-67-0 | 10g |
$7128.0 | 2023-06-04 | ||
Enamine | EN300-1619095-0.5g |
3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde |
2172472-67-0 | 0.5g |
$1591.0 | 2023-06-04 | ||
Enamine | EN300-1619095-5000mg |
3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde |
2172472-67-0 | 5000mg |
$3894.0 | 2023-09-23 | ||
Enamine | EN300-1619095-1000mg |
3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde |
2172472-67-0 | 1000mg |
$1343.0 | 2023-09-23 | ||
Enamine | EN300-1619095-10000mg |
3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde |
2172472-67-0 | 10000mg |
$5774.0 | 2023-09-23 | ||
Enamine | EN300-1619095-100mg |
3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde |
2172472-67-0 | 100mg |
$1183.0 | 2023-09-23 | ||
Enamine | EN300-1619095-250mg |
3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde |
2172472-67-0 | 250mg |
$1235.0 | 2023-09-23 | ||
Enamine | EN300-1619095-500mg |
3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde |
2172472-67-0 | 500mg |
$1289.0 | 2023-09-23 | ||
Enamine | EN300-1619095-1.0g |
3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde |
2172472-67-0 | 1g |
$1658.0 | 2023-06-04 |
3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde Related Literature
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
Additional information on 3-(cyclobutylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde
3-(Cyclobutylmethyl)-1,1-Dioxo-1λ6-Thietane-3-Carbaldehyde: A Comprehensive Overview
The compound CAS No. 2172472-67-0, also known as 3-(cyclobutylmethyl)-1,1-dioxo-1λ6-thietane-3-carbaldehyde, is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of thietanes, which are five-membered cyclic ethers with a sulfur atom in the ring. The presence of the cyclobutylmethyl group and the aldehyde functional group makes this molecule particularly interesting for both academic and industrial research.
Recent studies have highlighted the importance of thietanes in organic synthesis due to their stability and versatility. The cyclobutylmethyl group in this compound adds a level of complexity to its structure, potentially influencing its reactivity and biological activity. Researchers have explored the use of such compounds in drug design, where the aldehyde group can serve as a reactive site for further functionalization.
One of the most notable aspects of 3-(cyclobutylmethyl)-1,1-dioxo-1λ6-thietane-3-carbaldehyde is its potential as a precursor in the synthesis of bioactive molecules. The sulfur-containing ring system is known to exhibit unique electronic properties, which can be exploited in the development of new pharmaceutical agents. For instance, recent findings suggest that this compound could be used in the synthesis of antibiotics or anti-inflammatory drugs.
In terms of synthesis, this compound can be prepared through a variety of methods, including ring-opening reactions and oxidative coupling. The choice of synthetic pathway depends on the desired yield and purity of the final product. Researchers have also investigated the use of green chemistry principles to optimize the synthesis process, reducing waste and improving sustainability.
The structural features of CAS No. 2172472-67-0 make it an ideal candidate for studying sulfur-containing heterocycles. The dioxo group in the thietane ring contributes to its stability, while the aldehyde group provides reactivity for further chemical transformations. These properties have led to its use in various applications, including materials science and catalysis.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound with high accuracy. Such computational studies are crucial for understanding its behavior in different chemical environments and for designing new experiments.
In conclusion, 3-(cyclobutylmethyl)-1,1-dioxo-1λ6-thietane-3-carbaldehyde is a versatile compound with significant potential in both academic and industrial settings. Its unique structure and functional groups make it a valuable tool for exploring new chemical reactions and developing innovative materials. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in various fields of science and technology.
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